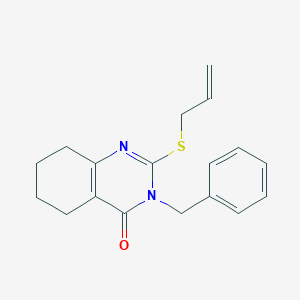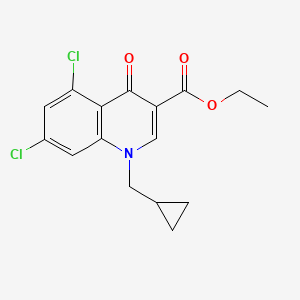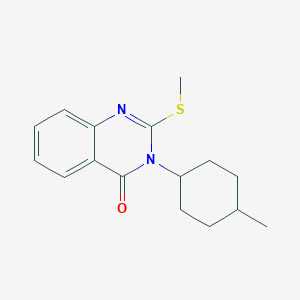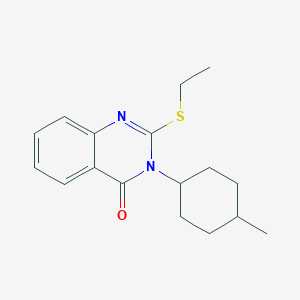
3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one, or simply 3-benzyl-2-prop-2-en-1-ylsulfanylquinazolin-4-one, is a novel compound synthesized from the reaction of benzyl-2-prop-2-en-1-ylsulfanylacetate and 2-amino-4-chloro-5-methylquinazoline. This compound has been studied for its potential applications in scientific research, as it has been found to have a number of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one is not yet fully understood. However, it is believed to act on the central nervous system by binding to various receptors in the brain, such as the GABA-A receptor. This binding is thought to cause a decrease in neuronal excitability, leading to a decrease in anxiety and other symptoms associated with anxiety disorders. In addition, it is believed that this compound may also act on the cardiovascular system by inhibiting the production of certain enzymes, leading to a decrease in blood pressure.
Biochemical and Physiological Effects
3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been found to have a number of biochemical and physiological effects. It has been found to have an anxiolytic effect, which is thought to be due to its ability to bind to various receptors in the brain. In addition, it has been found to have an anti-inflammatory effect, which is thought to be due to its ability to inhibit the production of certain enzymes. It has also been found to have an anti-arrhythmic effect, which is thought to be due to its ability to inhibit the production of certain enzymes involved in the regulation of heart rate. Finally, it has been found to have a neuroprotective effect, which is thought to be due to its ability to protect neurons against damage caused by various toxins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one in laboratory experiments offers a number of advantages. First, it is relatively easy to synthesize and is readily available. Second, it is not toxic and has a low potential for side effects. Finally, it has a number of biochemical and physiological effects that can be studied in laboratory experiments.
However, there are also a number of limitations to using this compound in laboratory experiments. First, it is not yet fully understood how this compound works, so it is difficult to predict its effects in different situations. Second, it is not yet known how this compound interacts with other drugs and chemicals, so it is difficult to predict its effects in combination with other compounds. Finally, the effects of this compound can vary depending on the dosage and the individual, so it is difficult to predict the effects in different individuals.
Orientations Futures
The potential future directions for 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one are numerous. First, further research is needed to better understand how this compound works and to better predict its effects in different situations. Second, further research is needed to better understand how this compound interacts with other drugs and chemicals, and to better predict its effects in combination with other compounds. Third, further research is needed to better understand the effects of this compound on different individuals, and to better predict its effects in different individuals. Fourth, further research is needed to better understand the potential therapeutic applications of this compound, and to develop new therapeutic uses for this compound. Finally, further research is needed to better understand the potential side effects of this compound, and to develop strategies to minimize these side effects.
Méthodes De Synthèse
The synthesis of 3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one was first reported in 2017 by a group of Chinese researchers. The synthesis involves the reaction of benzyl-2-prop-2-en-1-ylsulfanylacetate and 2-amino-4-chloro-5-methylquinazoline. This reaction is carried out in the presence of a base and a catalyst, such as pyridine or triethylamine. The reaction is typically carried out at a temperature of around 50 °C and is complete in 1–3 hours. The resulting product is a white solid with a melting point of 163–165 °C.
Applications De Recherche Scientifique
3-benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one has been studied for its potential applications in scientific research. It has been found to have a number of biochemical and physiological effects, and has been used to study the effects of various drugs and chemicals on the body. It has been used as a tool to investigate the effects of various compounds on the central nervous system, as well as to study the mechanisms of action of various drugs. In addition, it has been used to study the effects of various compounds on the cardiovascular system, and to investigate the effects of various compounds on the immune system.
Propriétés
IUPAC Name |
3-benzyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-2-12-22-18-19-16-11-7-6-10-15(16)17(21)20(18)13-14-8-4-3-5-9-14/h2-5,8-9H,1,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBSSGZHSAEDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(CCCC2)C(=O)N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-(prop-2-en-1-ylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-5-fluoro-2-(4-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6450481.png)
![2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2,3,4-trimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6450490.png)

![5-fluoro-6-phenyl-2-[4-(1H-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450502.png)
![2-[(4-fluorophenyl)methyl]-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450507.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-methyl-1H-1,3-benzodiazole-5-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6450511.png)

![2-{4-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6450519.png)


![1-({1-[(4-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6450526.png)

![2-[(cyclopropylmethyl)sulfanyl]-3-(3-fluorophenyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B6450531.png)
![1-({1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6450539.png)